1-Chloromethyl-4-methylnaphthalene

Description

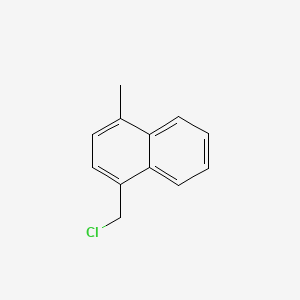

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXSBKTZBDHBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200593 | |

| Record name | 1-Chloromethyl-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-50-7 | |

| Record name | 1-Chloromethyl-4-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5261-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloromethyl-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5261-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloromethyl-4-methylnaphthalene

Introduction

1-Chloromethyl-4-methylnaphthalene (CAS No. 5261-50-7) is a substituted aromatic hydrocarbon of significant interest in the fields of organic synthesis and medicinal chemistry.[1] As a bifunctional molecule, it incorporates the rigid, lipophilic naphthalene scaffold with a highly reactive benzylic chloride moiety. This unique combination makes it a valuable intermediate for introducing the 4-methylnaphthalen-1-ylmethyl group into a wide array of molecular architectures. While detailed literature exclusively on this derivative is sparse, its chemical behavior can be expertly understood through the well-documented properties of its parent compound, 1-chloromethylnaphthalene, and the fundamental principles governing the reactivity of benzylic halides. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

The core attributes of this compound are summarized below. For context, properties of the closely related 1-chloromethylnaphthalene are also provided.

| Property | This compound | 1-Chloromethylnaphthalene (for comparison) |

| Molecular Formula | C₁₂H₁₁Cl[1] | C₁₁H₉Cl[2] |

| Molecular Weight | 190.67 g/mol [1] | 176.64 g/mol [2] |

| CAS Number | 5261-50-7[3] | 86-52-2[2] |

| Appearance | Data not available (likely a solid) | Pale yellow solid or liquid[4][5] |

| Melting Point | 58°C[3] | 20-32°C[6][7] |

| Boiling Point | 314.4°C at 760 mmHg[3] | 135-136°C at 0.8 kPa[6][8] |

| Density | 1.138 g/cm³[3] | ~1.180 g/cm³[7] |

| Solubility | Insoluble in water; soluble in benzene, ether[3][7] | Insoluble in water; soluble in benzene, ethanol[6] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the electrophilic chloromethylation of 1-methylnaphthalene, a classic example of the Blanc-Quelet reaction.[9]

Causality of Experimental Design

The reaction leverages the electron-donating nature of the methyl group on the 1-methylnaphthalene starting material. The methyl group is an activating, ortho, para-directing substituent. Electrophilic attack is therefore directed to the C2 (ortho) and C4 (para) positions. The C4 position is sterically more accessible and electronically activated, making it the major site of substitution. The electrophile, a chloromethyl cation equivalent, is generated in situ from formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, typically under acidic catalysis (e.g., phosphoric acid, zinc chloride).[9]

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol (Adapted from Organic Syntheses)

This protocol is adapted from the well-established procedure for the chloromethylation of naphthalene.[9][10]

-

Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet connected to a trap for acidic fumes.

-

Reagent Charging: To the flask, add 1-methylnaphthalene (1.0 mol), paraformaldehyde (2.2 mol), glacial acetic acid (250 mL), and 85% phosphoric acid (160 mL).

-

Reaction Initiation: While stirring vigorously, add concentrated hydrochloric acid (4.0 mol). Heat the mixture in a water bath to 80-85°C. The choice of this temperature is critical; it provides sufficient thermal energy to overcome the activation barrier without promoting excessive resinification or byproduct formation.[9]

-

Reaction Monitoring: Maintain vigorous stirring at 80-85°C for 6-10 hours. The reaction can be monitored by TLC to track the consumption of the starting material.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with cold water (2 x 500 mL), cold 10% sodium bicarbonate solution (1 x 500 mL) to neutralize residual acids, and finally with cold water (1 x 500 mL). The careful removal of acid is paramount to prevent resinification of the product during distillation.[9]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified. Given the melting point of 58°C, purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or hexane) or by vacuum distillation.[3][7] Recrystallization is often preferred for separating isomers if distillation proves difficult due to close boiling points.[7]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of its benzylic chloride group in nucleophilic substitution reactions. This position is activated towards both Sₙ1 and Sₙ2 pathways.

-

Sₙ1 Mechanism: The departure of the chloride ion generates a primary benzylic carbocation. This cation is highly stabilized by resonance delocalization across the entire naphthalene ring system. Furthermore, the electron-donating methyl group at the C4 position provides additional inductive and hyperconjugative stabilization to the carbocation, making the Sₙ1 pathway particularly favorable, especially with weak nucleophiles in polar protic solvents.

-

Sₙ2 Mechanism: The methylene carbon is sterically accessible, allowing for backside attack by strong nucleophiles. This pathway is favored by polar aprotic solvents and high concentrations of a strong nucleophile.

Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

This dual reactivity makes it a versatile building block for synthesizing a variety of derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

| Hydroxide (HO⁻) | NaOH, H₂O | Alcohol |

| Cyanide (CN⁻) | NaCN, KCN | Nitrile |

| Alkoxide (RO⁻) | NaOR | Ether |

| Azide (N₃⁻) | NaN₃ | Azide |

| Carboxylate (RCOO⁻) | RCOONa | Ester |

| Amine (RNH₂) | RNH₂ | Amine |

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the key features can be reliably predicted based on the structure and data from analogous compounds.[4]

-

¹H NMR:

-

Aromatic Protons: A complex series of multiplets between δ 7.2-8.2 ppm.

-

Methylene Protons (-CH₂Cl): A characteristic singlet expected around δ 4.9-5.1 ppm. The downfield shift is due to the electronegative chlorine and the deshielding effect of the aromatic ring.

-

Methyl Protons (-CH₃): A sharp singlet expected around δ 2.7-2.8 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the δ 120-138 ppm region.

-

Methylene Carbon (-CH₂Cl): A signal around δ 45-47 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-22 ppm.

-

-

IR Spectroscopy:

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹.

-

Aliphatic C-H Stretch: ~2920-2980 cm⁻¹.

-

Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1510 cm⁻¹.

-

C-Cl Stretch: A strong absorption in the fingerprint region, ~700-800 cm⁻¹.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z 190.

-

Isotope Peak (M+2)⁺: A peak at m/z 192 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[4]

-

Base Peak: The most likely base peak would be at m/z 155, corresponding to the loss of the chlorine radical to form the stable 4-methylnaphthalen-1-ylmethyl cation ([M-Cl]⁺).

-

Applications in Research and Drug Development

The naphthalene core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including antifungal and antimicrobial agents.[10] this compound serves as a crucial starting material for accessing novel naphthalene derivatives for drug discovery.

Its primary utility is as an electrophilic building block. Researchers can readily react it with various nucleophilic fragments (e.g., amines, phenols, thiols) that are part of a known pharmacophore or a diverse chemical library. This allows for the rapid generation of new chemical entities that can be screened for biological activity. For example, reacting it with various substituted anilines or heterocyclic amines has been a strategy to produce potential antifungal agents.[10]

Safety and Handling

Key Hazards: [2]

-

Toxicity: Harmful if swallowed or in contact with skin.

-

Corrosivity: Causes severe skin burns and serious eye damage.

-

Irritant: Is a potent lachrymator (tear-producing agent).

Handling and Personal Protective Equipment (PPE): [2]

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Use chemical safety goggles and a full-face shield.

-

Wear a flame-retardant lab coat.

-

-

Safe Handling Practices: Avoid all personal contact. Keep the container tightly sealed when not in use. Avoid creating dust. Prevent contact with incompatible materials.

Stability and Incompatible Materials: [2]

-

Stability: The compound is stable under recommended storage conditions (cool, dry, dark). It is sensitive to moisture, which can cause hydrolysis.

-

Incompatible Materials: Avoid strong oxidizing agents, bases, amines, and alcohols, as these can react exothermically via nucleophilic substitution.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its properties are defined by the interplay between the stable naphthalene core and the labile benzylic chloride. A thorough understanding of its synthesis via electrophilic chloromethylation and its reactivity in nucleophilic substitution reactions allows chemists to strategically employ it in the synthesis of complex target molecules. While it must be handled with significant care due to its hazardous nature, its utility as a molecular building block ensures its continued importance in the fields of organic synthesis, materials science, and pharmaceutical research.

References

-

Grummitt, O.; Buck, A. 1-Chloromethylnaphthalene. Org. Syn.1943 , 23, 195.

-

ChemicalBook. Synthesis and Application of 1-Chloromethyl naphthalene.

-

Banedar, P. N.; et al. Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica2011 , 3(1), 105-111.

-

Google Patents. Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant. CN101885667B.

-

Google Patents. Preparation method of 1-chloromethyl naphthalene. CN113999086B.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6845, 1-(Chloromethyl)naphthalene.

-

CDH Fine Chemical. 1-Chloro Methyl Naphthalene MATERIAL SAFETY DATA SHEET.

-

Chemsrc. Naphthalene,1-(chloromethyl)-4-methyl | CAS#:5261-50-7.

-

Wikipedia. 1-Methylnaphthalene.

-

Pharmaffiliates. 1-(Chloromethyl)-4-methylnaphthalene | CAS No: 5261-50-7.

-

Patsnap Eureka. Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof.

-

LookChem. 1-(Chloromethyl)naphthalene | 86-52-2.

-

Simson Pharma Limited. 1-(chloromethyl)-4-methylnaphthalene | CAS No- 5261-50-7.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Naphthalene,1-(chloromethyl)-4-methyl | CAS#:5261-50-7 | Chemsrc [chemsrc.com]

- 4. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 7. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 8. Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 1-Chloromethyl-4-methylnaphthalene: Molecular Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloromethyl-4-methylnaphthalene, a key chemical intermediate. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, the nuances of its molecular structure and reactivity, and its significant role in the development of therapeutic agents.

Core Molecular Profile

This compound is a substituted naphthalene derivative that serves as a versatile building block in organic synthesis. Its utility is primarily dictated by the reactive chloromethyl group attached to the aromatic naphthalene core.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 5261-50-7 | [1] |

| Molecular Formula | C₁₂H₁₁Cl | [1] |

| Molecular Weight | 190.67 g/mol | [1] |

| Melting Point | 58°C | [2] |

| Boiling Point | 314.4°C at 760 mmHg | [2] |

| Appearance | Solid | [3] |

| Primary Application | Intermediate in the synthesis of pharmaceuticals, notably antifungals | [4][5] |

Elucidation of the Molecular Structure

The structure of this compound, featuring a naphthalene ring system substituted with a methyl group at the 4-position and a chloromethyl group at the 1-position, is fundamental to its reactivity. The electron-donating nature of the methyl group influences the electronic properties of the aromatic system, while the chloromethyl group provides a reactive site for nucleophilic attack.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, its spectroscopic features can be predicted based on the analysis of its constituent functional groups and comparison with analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the benzylic protons of the chloromethyl group (typically in the range of 4.5-5.0 ppm), and a singlet for the methyl group protons (around 2.5 ppm).

-

¹³C NMR: The carbon NMR would display signals for the ten carbons of the naphthalene ring system, one for the chloromethyl carbon, and one for the methyl carbon. The benzylic carbon signal would be a key identifier.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C-H stretching frequencies for the aromatic and methyl groups, C=C stretching vibrations from the aromatic ring, and a distinctive C-Cl stretching band.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of a chlorine radical and the formation of a stable naphthylmethyl carbocation.

Synthesis and Reactivity

The primary route for the synthesis of this compound is the chloromethylation of 1-methylnaphthalene. This reaction is a classic example of electrophilic aromatic substitution.

Synthesis Protocol: Chloromethylation of 1-Methylnaphthalene

This protocol is adapted from established methods for the chloromethylation of naphthalene.[4][6]

Materials:

-

1-Methylnaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

A suitable catalyst (e.g., zinc chloride or phosphoric acid)

-

An appropriate solvent (e.g., acetic acid)

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Reactor: The flask is charged with 1-methylnaphthalene and the chosen solvent.

-

Addition of Reagents: Paraformaldehyde and the catalyst are added to the stirred solution. Concentrated hydrochloric acid is then added dropwise from the dropping funnel.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (typically 60-80°C) and stirred vigorously for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then washed with water.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization or distillation.

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The chloromethylation of 1-methylnaphthalene proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, a chloromethyl cation or a related species, is generated in situ from formaldehyde and HCl, often facilitated by a Lewis acid catalyst.

The regioselectivity of this reaction is a critical aspect. The methyl group at the 4-position is an activating group, directing the incoming electrophile to the ortho and para positions of the same ring. However, the 1-position (alpha-position) of naphthalene is inherently more reactive towards electrophilic attack than the 2-position (beta-position) due to the greater stability of the resulting carbocation intermediate. Therefore, the chloromethylation of 1-methylnaphthalene preferentially occurs at the still available and highly activated 1-position.

Reactivity Profile: A Versatile Benzylic Halide

The synthetic utility of this compound stems from the high reactivity of the benzylic chloride. This functional group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible, depending on the reaction conditions and the nucleophile). This reactivity allows for the facile introduction of a wide range of functional groups at the benzylic position, a key strategy in the synthesis of more complex molecules.

Application in Drug Development: A Cornerstone for Antifungal Agents

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the allylamine class of antifungal agents.

The Synthesis of Terbinafine

Terbinafine, a widely used antifungal medication, is synthesized using this compound as a key starting material. The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by an appropriate amine.

The general synthetic strategy involves the reaction of this compound with N-methyl-1-naphthalenemethylamine. This reaction forms the core structure of terbinafine.

Caption: Simplified pathway for the synthesis of Terbinafine.

The development of terbinafine and other related antifungal agents highlights the importance of this compound in medicinal chemistry. Its ability to serve as a scaffold for the construction of complex bioactive molecules underscores its value to the pharmaceutical industry.[4][5]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of functional group manipulation in organic synthesis. Its well-defined molecular structure gives rise to a predictable and useful reactivity profile that has been expertly exploited in the field of drug development. For researchers and scientists, a thorough understanding of this molecule's synthesis, structure, and reactivity is paramount for its effective utilization in the creation of novel and impactful chemical entities.

References

-

Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111. [Link]

- Google Patents. (n.d.). Preparation method of 1-chloromethyl naphthalene. (CN113999086B).

- Journal of Chemical Health Risks. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks.

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved January 26, 2026, from [Link]

-

Chemsrc. (n.d.). Naphthalene,1-(chloromethyl)-4-methyl. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 1-Chloromethylnaphthalene. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2008). 1,4-Bis(chloromethyl)naphthalene. Retrieved January 26, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-(Chloromethyl)-4-methylnaphthalene. Retrieved January 26, 2026, from [Link]

Sources

- 1. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 2. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 3. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Solubility and Stability of 1-Chloromethyl-4-methylnaphthalene

This guide provides a comprehensive technical overview of the solubility and stability of 1-chloromethyl-4-methylnaphthalene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies to empower users with the foundational knowledge and practical protocols necessary for the effective handling, formulation, and analysis of this compound.

Section 1: Physicochemical Properties of this compound

This compound is a substituted naphthalene derivative with the molecular formula C₁₂H₁₁Cl. A clear understanding of its physical and chemical properties is paramount for its application in research and development.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁Cl | |

| Molecular Weight | 190.67 g/mol | |

| Melting Point | 58°C | |

| Boiling Point | 314.4°C at 760 mmHg | |

| Density | 1.138 g/cm³ | |

| Flash Point | 138.9°C |

Section 2: Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a chlorinated aromatic hydrocarbon—and data from its parent compound, 1-methylnaphthalene, a qualitative solubility profile can be inferred. The presence of the polar chloromethyl group may slightly increase its solubility in polar organic solvents compared to 1-methylnaphthalene.

Inferred Solubility of this compound:

-

High Solubility: Expected in non-polar to moderately polar organic solvents such as benzene, toluene, diethyl ether, and chloroform.

-

Moderate to Good Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate.

-

Limited Solubility: Expected in polar protic solvents such as ethanol and methanol.

-

Poor Solubility: Expected to be practically insoluble in water, a characteristic shared with its parent compound, 1-methylnaphthalene, which has a very low water solubility of 0.003 g/100mL at 25°C.

Experimental Protocol for Determining Thermodynamic Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic solubility of this compound in various solvents. This self-validating system ensures accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Stability Profile

The stability of this compound is a critical parameter, particularly in the context of pharmaceutical development and fine chemical synthesis, as degradation can lead to loss of potency and the formation of impurities. The molecule possesses a reactive benzylic chloride group, which is susceptible to nucleophilic substitution and hydrolysis.

General Stability and Storage

Based on available safety data sheets, this compound is considered stable under recommended storage conditions.[1] To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation (stress testing) studies are essential. These studies, guided by the International Council for Harmonisation (ICH) guidelines, help to identify potential degradation products and elucidate degradation pathways.[2][3]

3.2.1. Hydrolytic Stability

The benzylic chloride is prone to hydrolysis, which would lead to the formation of the corresponding alcohol, (4-methylnaphthalen-1-yl)methanol, and hydrochloric acid. The rate of hydrolysis is expected to be dependent on the pH and temperature of the solution.

Experimental Protocol for Hydrolytic Stability Assessment:

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable co-solvent to ensure initial dissolution

-

Temperature-controlled chambers

-

HPLC system with a photodiode array (PDA) detector for peak purity analysis

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Dilute the stock solution with the respective pH buffers to a final concentration. The amount of organic co-solvent should be minimized (typically <5%) to avoid influencing the reaction kinetics.

-

-

Stress Conditions:

-

Incubate the samples at different temperatures (e.g., 40°C, 60°C) for a defined period.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Analysis:

-

Immediately analyze the samples by a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.

-

Monitor the decrease in the peak area of this compound and the formation of any degradation products.

-

Use a PDA detector to assess peak purity and identify potential co-eluting peaks.

-

3.2.2. Thermal Stability

While the parent compound, 1-methylnaphthalene, undergoes thermal decomposition at very high temperatures (800-1000°C), the presence of the chloromethyl group in this compound likely reduces its thermal stability.[4]

Experimental Protocol for Solid-State Thermal Stability:

Objective: To assess the stability of solid this compound under elevated temperatures.

Methodology:

-

Place a known amount of the solid compound in a loosely capped vial.

-

Store the vial in a temperature-controlled oven at a temperature below its melting point (e.g., 40°C, 50°C).

-

Analyze the sample at initial and subsequent time points for the appearance of degradation products and any change in physical properties.

3.2.3. Photostability

Naphthalene derivatives can be susceptible to photodegradation. It is crucial to evaluate the impact of light exposure on the stability of this compound, following ICH Q1B guidelines.[5][6]

Experimental Protocol for Photostability Testing:

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

-

Expose the compound (both in solid state and in solution) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples at appropriate time intervals to quantify any degradation.

Caption: Forced Degradation Study Workflow.

Section 4: Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to ensure the safe and effective use of this important chemical intermediate. The principles of good scientific practice, including the use of validated analytical methods and adherence to international guidelines, are paramount in establishing a comprehensive understanding of this compound's behavior.

References

-

INCHEM. ICSC 1275 - 1-METHYLNAPHTHALENE. Available from: [Link]

-

PubMed. Thermal growth and decomposition of methylnaphthalenes. Available from: [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Thermal growth and decomposition of methylnaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

The Synthetic Versatility of 1-Chloromethyl-4-methylnaphthalene: A Technical Guide for Organic Chemists and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of 1-Chloromethyl-4-methylnaphthalene in modern organic chemistry. Positioned as a key building block, this versatile reagent offers a gateway to a diverse array of complex molecular architectures, finding utility in fields ranging from medicinal chemistry to materials science. This document will elucidate the fundamental principles governing its reactivity, provide detailed experimental protocols for its key transformations, and showcase its potential in the development of novel therapeutic agents and functional materials. Through a synthesis of established knowledge and practical insights, this guide aims to empower researchers to fully leverage the synthetic potential of this valuable naphthalenic scaffold.

Introduction: Unveiling the Potential of a Naphthalenic Workhorse

This compound is a substituted aromatic compound characterized by a naphthalene core bearing a reactive chloromethyl group at the 1-position and a methyl group at the 4-position. This seemingly simple molecule is a powerful tool in the hands of a synthetic chemist, primarily due to the lability of the benzylic chloride, which makes it an excellent electrophile for a wide range of nucleophiles. The naphthalene moiety itself imparts unique photophysical properties and a rigid, planar scaffold that is attractive for the design of biologically active molecules and functional materials.

This guide will navigate the chemical landscape of this compound, offering a comprehensive overview for both seasoned researchers and those new to its applications. We will begin by examining its synthesis and fundamental reactivity before delving into its diverse applications, complete with detailed experimental procedures.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the chloromethylation of 1-methylnaphthalene. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the aromatic ring. A well-established and reliable procedure is the Blanc chloromethylation reaction.[1]

Optimized Protocol for Blanc Chloromethylation

This protocol is adapted from established literature procedures for the chloromethylation of naphthalene derivatives.[1][2]

Reaction Scheme:

A schematic for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Methylnaphthalene | 142.20 | 284.4 g | 2.0 |

| Paraformaldehyde | (CH₂O)n | 110 g | ~3.67 |

| Glacial Acetic Acid | 60.05 | 260 mL | - |

| 85% Phosphoric Acid | 98.00 | 165 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 428 g (362 mL) | ~4.2 |

Procedure:

-

To a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 1-methylnaphthalene (2.0 mol), paraformaldehyde (110 g), glacial acetic acid (260 mL), 85% phosphoric acid (165 mL), and concentrated hydrochloric acid (362 mL).

-

Heat the mixture in a water bath to 80-85 °C and stir vigorously for 6 hours.

-

Cool the reaction mixture to 15-20 °C and transfer it to a 2-liter separatory funnel.

-

Wash the crude product with two 1-liter portions of cold water (5-15 °C), followed by 500 mL of cold 10% potassium carbonate solution, and finally with 500 mL of cold water. The product will be the lower layer in all washes.[1]

-

Separate the organic layer and dissolve it in 200 mL of ether. Dry the solution over anhydrous potassium carbonate (10 g) for one hour with occasional shaking.

-

Separate the ether solution and dry it further over anhydrous potassium carbonate (20 g) for 8-10 hours.[1]

-

Filter the solution and remove the ether by distillation at atmospheric pressure.

-

Distill the residue under reduced pressure to obtain this compound.

Expert Insights: The careful washing and drying steps are critical to remove acidic impurities, which can cause resinification of the product upon distillation.[1] The use of a mixture of acids (phosphoric and hydrochloric) and acetic acid as a solvent provides an effective medium for the chloromethylation of the relatively electron-rich 1-methylnaphthalene.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of the chloromethyl group. This benzylic halide readily participates in nucleophilic substitution reactions.

Nucleophilic Substitution: A Mechanistic Dichotomy

The substitution of the chloride can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

-

SN1 Pathway: The formation of a resonance-stabilized naphthylmethyl carbocation is a key feature of the SN1 mechanism. The positive charge is delocalized over the naphthalene ring system, which significantly stabilizes the intermediate. The methyl group at the 4-position provides further stabilization through hyperconjugation. This inherent stability of the carbocation makes the SN1 pathway highly favorable, especially with weaker nucleophiles and in polar, protic solvents.

Simplified SN1 pathway for this compound.

-

SN2 Pathway: With strong, unhindered nucleophiles and in polar, aprotic solvents, the SN2 mechanism can compete or even dominate. This pathway involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration if the carbon were chiral (which is not the case here).

Kinetic studies on the reaction of 1-chloromethylnaphthalene with anilines have shown that the reaction follows second-order kinetics, consistent with an SN2 mechanism.[3] The reaction is accelerated by electron-releasing substituents on the aniline and retarded by electron-withdrawing groups, which is characteristic of a reaction where the nucleophilicity of the attacking species is crucial.[3]

Applications in Organic Synthesis

The electrophilic nature of this compound makes it a valuable precursor for a wide range of organic molecules.

Synthesis of Biologically Active Compounds

The naphthalene scaffold is a common motif in many biologically active compounds. This compound serves as a convenient starting material for the synthesis of various derivatives with potential therapeutic applications.

The allylamine class of antifungal drugs, which includes naftifine and terbinafine, features a naphthalene core. 1-Chloromethylnaphthalene and its derivatives are key intermediates in the synthesis of analogs of these drugs.[2] The general synthetic strategy involves the nucleophilic substitution of the chloride with an appropriate amine.

Experimental Protocol: Synthesis of a Naftifine Analog

This protocol describes the synthesis of an N-aryl-N-(naphthalen-1-ylmethyl)amine, a core structure found in many antifungal agents.[2]

Reaction Scheme:

General synthesis of N-aryl-N-(naphthalen-1-ylmethyl)amine derivatives.

Materials:

| Reagent | Amount | Moles |

| This compound | 1.91 g | 0.01 |

| Substituted Aniline | 0.01 mol | 0.01 |

| Anhydrous Potassium Carbonate | 1.38 g | 0.01 |

| Appropriate Solvent (e.g., Acetonitrile) | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (0.01 mol), the substituted aniline (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in the chosen solvent (50 mL).

-

Reflux the mixture for 17 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to afford the desired N-(4-methylnaphthalen-1-ylmethyl)aniline derivative.

Trustworthiness: This general protocol is based on established methods for N-alkylation of anilines with benzylic halides. The use of a weak base like potassium carbonate is sufficient to neutralize the HCl generated during the reaction without promoting significant side reactions. Monitoring by TLC ensures the reaction goes to completion.

The naphthalene ring system is a privileged scaffold in the design of anticancer agents. While direct applications of this compound in this area are less documented, its derivatives, such as naphthalimides and other complex heterocyclic systems, have shown promising activity. The chloromethyl group provides a reactive handle to introduce the naphthalene moiety into larger, more complex molecules with potential cytotoxic or other anticancer properties. For instance, naphthalene-1,4-dione analogues have been evaluated as anticancer agents.[4]

Polymer Chemistry: An Initiator for Atom Transfer Radical Polymerization (ATRP)

1-Chloromethylnaphthalene has been successfully employed as an initiator for the Atom Transfer Radical Polymerization (ATRP) of various monomers, such as styrene.[5] The resulting polymers are end-functionalized with a naphthalene group, which can impart fluorescent properties to the polymer.

Workflow for ATRP using this compound:

A typical workflow for ATRP initiated by this compound.

Expert Insights: The success of an ATRP reaction is highly dependent on maintaining an oxygen-free environment, as oxygen can quench the radical polymerization. The choice of catalyst, ligand, and solvent is crucial for achieving a well-controlled polymerization with a narrow molecular weight distribution.

Synthesis of Fluorescent Probes and Materials

The naphthalene core is inherently fluorescent, and its derivatives are widely used as fluorescent probes and in the development of organic light-emitting materials. This compound provides a convenient entry point for the synthesis of such molecules. The chloromethyl group can be used to attach the naphthalenic fluorophore to other molecular entities, such as recognition units for specific analytes or polymer backbones.

Conceptual Synthesis of a Naphthalene-based Fluorescent Probe:

A general approach to synthesizing fluorescent probes.

By reacting this compound with a molecule containing a nucleophilic group (e.g., an amine) and a receptor unit capable of binding to a specific analyte (e.g., a metal ion or a biomolecule), a fluorescent probe can be constructed. The binding event at the receptor site can modulate the fluorescence properties of the naphthalene moiety, leading to a detectable signal. While specific protocols for this compound are not abundant in the literature, the general principles of synthesizing naphthalimide-based probes can be adapted.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause severe skin burns and eye damage.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its ready availability through chloromethylation and the predictable reactivity of its benzylic chloride group make it an attractive starting material for a wide range of applications. From the development of new antifungal agents to the synthesis of functional polymers and fluorescent materials, the potential of this naphthalenic building block is vast. This guide has provided a comprehensive overview of its synthesis, reactivity, and key applications, along with practical experimental protocols. It is our hope that this information will inspire and enable researchers to explore new frontiers in chemistry and drug discovery with this powerful synthetic tool.

References

- Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111.

- Grummitt, O., & Buck, A. (1943). 1-Chloromethylnaphthalene. Organic Syntheses, 23, 21.

- Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(2), 263–268.

- Google Patents. (n.d.). CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.

- Bhide, B. H., & Patel, M. G. (1985). Kinetic Studies on Nucleophilic Substitution Reaction for Naphthalene Carbonyl Chloride. Journal of the Indian Chemical Society, 62(3), 229-231.

- Google Patents. (n.d.). CN113999086B - Preparation method of 1-chloromethyl naphthalene.

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16, 2677-2696.

- Singh, R., & Kaur, H. (2012). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research, 3(9), 2946-2953.

- Google Patents. (n.d.). CN110041317B - Naphthalimide fluorescent probe and preparation and application thereof.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 6. CN110041317B - Naphthalimide fluorescent probe and preparation and application thereof - Google Patents [patents.google.com]

1-Chloromethyl-4-methylnaphthalene as a Precursor for Antifungal Agents: A Technical Guide

Abstract

The escalating incidence of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unique mechanisms of action. The naphthalene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of 1-chloromethyl-4-methylnaphthalene as a versatile precursor for the synthesis of potent antifungal compounds. We will detail the synthetic pathways, structure-activity relationships (SAR), and proposed mechanisms of action for various classes of naphthalene derivatives. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Introduction: The Challenge of Fungal Infections

Systemic fungal infections are a growing global health concern, particularly in immunocompromised individuals.[3] The limited arsenal of antifungal drugs is further threatened by the rise of resistance to existing treatments, such as the azoles.[4] This has created a critical need for new chemical entities that can overcome these resistance mechanisms. Naphthalene and its derivatives have been identified as a promising class of compounds with significant antimicrobial properties.[2][5] Their mechanism of action often involves the inhibition of crucial fungal enzymes, such as those involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

This compound: A Key Synthetic Building Block

This compound is a highly reactive and versatile precursor for the synthesis of a diverse range of naphthalene-based compounds. Its utility stems from the presence of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Synthesis of this compound

The synthesis of 1-chloromethylnaphthalene can be achieved through the chloromethylation of naphthalene.[3] A common laboratory-scale procedure involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a catalyst like phosphoric acid.[3][7]

Detailed Protocol:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 25g (0.19 mol) of naphthalene, 9g (0.27 mol) of paraformaldehyde, 30ml of concentrated hydrochloric acid, and 14ml of o-phosphoric acid.[3]

-

Heat the mixture in a water bath at 80-85°C with vigorous stirring for 9-10 hours.[3][7]

-

Cool the reaction mixture to 15-20°C and pour it into 200ml of cold water.[3][7]

-

Decant the aqueous layer from the oily product and wash the oil three times with 200ml portions of cold water by decantation.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and extract with ether.[3]

-

Distill the reaction mixture under reduced pressure to yield 1-chloromethylnaphthalene.[3]

Synthesis of Antifungal Derivatives

The reactive chloromethyl group of 1-chloromethylnaphthalene allows for its condensation with various nucleophiles, such as substituted anilines, heteroaryls, and aryl alcohols, to generate a library of potential antifungal agents.[1][3][7]

General Synthetic Scheme for N-(naphthalen-1-ylmethyl)aniline Derivatives

A common synthetic route involves the reaction of 1-chloromethylnaphthalene with a substituted aniline in the presence of a base like potassium carbonate.[3]

Caption: General workflow for the synthesis of antifungal naphthalene derivatives.

Detailed Protocol for a Representative Derivative (3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline):

-

In a 250 ml round-bottom flask equipped with a reflux condenser and a stirrer, combine 1-chloromethylnaphthalene (0.01 mol), 3-chloro-4-fluoroaniline (0.01 mol), and potassium carbonate (0.01 mol) in a suitable solvent.[3]

-

Reflux the reaction mixture for approximately 17 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture and proceed with purification (e.g., recrystallization or column chromatography).

-

Characterize the final product using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[1][3]

Structure-Activity Relationship (SAR) and Antifungal Activity

The antifungal efficacy of these naphthalene derivatives is highly dependent on the nature of the substituents on the aromatic rings.

Key SAR Insights:

-

Aniline and Heteroaryl Substitutions: The condensation of 1-chloromethylnaphthalene with various substituted anilines and heteroaryls has yielded compounds with notable antifungal activity.[1][3]

-

Halogenation: The presence of halogen atoms, such as chlorine and fluorine, on the aniline ring can enhance antifungal potency. For example, 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline has demonstrated significant antifungal activity.[1][3]

-

Triazole Moiety: The incorporation of a triazole ring, as seen in N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine, has also been shown to result in impressive antifungal profiles.[1][3] This is consistent with the known antifungal properties of many azole-containing drugs.[4]

-

Phenoxy Linkage: Analogues of the antifungal drug terbinafine have been synthesized by condensing 1-chloromethylnaphthalene with substituted aryl alcohols, indicating that an ether linkage can also lead to active compounds.[7]

Quantitative Antifungal Activity

The antifungal activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains.

| Compound ID | Derivative Class | Key Substituents | Fungal Strain | MIC (µg/mL) | Reference |

| 2h | N-Arylmethylnaphthalene | 3-chloro-4-fluoro-aniline | Candida albicans | Not specified, but noted as highly active | [3] |

| 2j | N-Heteroarylmethylnaphthalene | 4H-1,2,4-triazol-4-amine | Candida albicans | Not specified, but noted as highly active | [3] |

| Various | Azole-Naphthalene Hybrids | Imidazole/Triazole | C. albicans, C. parapsilosis, C. krusei | 0.0625 - 2 | [4] |

| Various | Naphthalene-Chalcone Hybrids | Chalcone moiety | Candida albicans | Not specified, but noted as active | [5] |

Mechanism of Action

The precise mechanism of action for many of these novel naphthalene derivatives is still under investigation. However, based on their structural similarities to known antifungal agents and in silico studies, several mechanisms have been proposed.

-

Ergosterol Biosynthesis Inhibition: Many naphthalene-based antifungals are thought to interfere with the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[6]

-

Squalene Epoxidase Inhibition: Some analogues are designed as inhibitors of squalene epoxidase, similar to the allylamine class of antifungals like terbinafine.[7]

-

Lanosterol 14α-demethylase (CYP51) Inhibition: For azole-containing naphthalene derivatives, the likely target is the fungal CYP51 enzyme.[4] Molecular docking studies have shown that the naphthalene ring can form key interactions with amino acid residues in the active site of this enzyme, while the azole moiety coordinates with the heme cofactor.[4]

-

Caption: Postulated mechanism of action for naphthalene-based antifungal agents.

Future Perspectives and Conclusion

This compound is a valuable and readily accessible precursor for the development of novel antifungal agents. The derivatization of the naphthalene scaffold has yielded compounds with potent activity against a range of fungal pathogens, including resistant strains.[4] Future research should focus on:

-

Lead Optimization: Further refining the structure of the most active compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of these novel compounds to better understand their antifungal activity and potential for resistance development.

-

In Vivo Efficacy: Evaluating the most promising candidates in animal models of fungal infection to assess their therapeutic potential.

The versatility of the naphthalene core, combined with the straightforward chemistry of its chloromethylated derivatives, provides a robust platform for the discovery of the next generation of antifungal drugs.

References

-

Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111.

-

Synthesis And Evaluation of Antifungal Activity of Novel Naphthalene Hydrazone Derivative. (n.d.). International Journal of Creative Research Thoughts.

-

Sarı, S., et al. (2020). Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study. Medical Mycology.

-

Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. (2011). ResearchGate.

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023). ACS Omega.

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. (2022). PubMed Central.

-

Tariq, M. I., et al. (2008). 1,4-Bis(chloromethyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online.

-

The Antifungal Activity of Naphthoquinones: An Integrative Review. (n.d.). SciELO.

-

Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. (2022). ResearchGate.

-

Synthesis and Application of 1-Chloromethyl naphthalene. (n.d.). ChemicalBook.

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Preprints.org.

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (n.d.). ResearchGate.

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (n.d.). RSC Publishing.

-

The Synthesis of Potential Anti-Fungal Compounds. (n.d.). Valparaiso University.

-

Structure activity relationships of selected naphthalene derivatives. (n.d.). PubMed.

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Publishing.

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Publishing.

-

SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF 1-NAPHTHYLMETHYLAMINE DERIVATIVES. (2013). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 1-Chloromethyl-4-methylnaphthalene: Synthesis, Characterization, and Implications in Pharmaceutical Analysis

Section 1: Executive Summary and Introduction

This technical guide provides a comprehensive overview of 1-Chloromethyl-4-methylnaphthalene (CAS No. 5261-50-7), a substituted naphthalene derivative of significant interest to the pharmaceutical industry. While not a compound of broad historical note in its own right, its emergence as a process-related impurity in the synthesis of the widely used antifungal agent Terbinafine underscores its importance in the field of drug development and quality control.

This document will delve into the historical context of its synthesis, its physicochemical properties, detailed synthetic protocols, and the critical role it plays as a pharmaceutical impurity. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a thorough understanding of this compound for purposes of impurity profiling, analytical method development, and regulatory compliance.

Section 2: Historical Context and "Discovery" in a Modern Framework

The specific "discovery" of this compound is not well-documented in the annals of classical chemistry. Its history is intrinsically linked to the broader development of electrophilic aromatic substitution reactions and the modern necessity of impurity profiling in pharmaceutical manufacturing.

The foundational chemistry for the synthesis of this compound lies in the Blanc-Quelet reaction (also known as chloromethylation), a method for introducing a chloromethyl group onto an aromatic ring. First reported by Gustave Louis Blanc in the early 20th century and later refined by R. Quelet for phenolic ethers, this reaction utilizes formaldehyde and hydrogen chloride, often with a Lewis acid catalyst, to effect the substitution.[1] The application of this reaction to naphthalene and its derivatives has been a staple of organic synthesis for decades.[2]

Therefore, the "discovery" of this compound is best understood not as a singular event, but as a logical extension of established synthetic methodologies. Its contemporary significance arose with the development of the antifungal drug Terbinafine . During the rigorous process of drug manufacturing and quality control, even minute impurities must be identified, synthesized, and characterized to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This compound was identified as Terbinafine EP Impurity D , a process-related impurity that can arise from the starting materials used in certain synthetic routes to Terbinafine.[3][4] This modern context of pharmaceutical analysis is where the compound's true importance is "discovered" and defined.

Section 3: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purification, and quantification.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5261-50-7 | [5][6] |

| Molecular Formula | C₁₂H₁₁Cl | |

| Molecular Weight | 190.67 g/mol | |

| Appearance | Solid | |

| Melting Point | 58°C | [7] |

| Boiling Point | 314.4°C at 760 mmHg | [7] |

| Density | 1.138 g/cm³ | [7] |

| LogP | 3.887 | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification of this compound.

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which is a key resource for its identification.[8]

-

Infrared (IR) Spectroscopy: The characteristic IR spectrum is also available from the NIST WebBook.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available spectrum is not readily found, chemical suppliers who offer this compound as a reference standard, such as Pharmaffiliates, typically provide ¹H NMR and ¹³C NMR data with the product to confirm its structure.[9]

Section 4: Synthesis and Mechanistic Considerations

The most direct and logical route to this compound is the electrophilic chloromethylation of 1-methylnaphthalene.

Reaction Pathway and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. In naphthalene, the α-position (C1) is more reactive towards electrophiles than the β-position (C2) because the carbocation intermediate formed by attack at the α-position is more stable, with resonance structures that preserve one of the benzene rings' aromaticity.[10]

In the case of 1-methylnaphthalene, the methyl group is an activating, ortho-, para-director. However, the inherent high reactivity of the α-positions of the naphthalene ring system is the dominant factor. The incoming electrophile (the chloromethyl cation or its equivalent) will preferentially attack an available α-position. Since the C4 position is already substituted with a methyl group, the other α-positions (C1, C5, C8) are the most likely sites of attack. Steric hindrance from the existing methyl group at C4 may influence the distribution of isomers, but the formation of this compound is a highly probable outcome.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established chloromethylation procedures and the context of its synthesis as a pharmaceutical impurity.[11]

Objective: To synthesize this compound.

Materials:

-

1-Methylnaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

A suitable Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

-

Glacial Acetic Acid (as solvent)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

-

10% Sodium Bicarbonate solution

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1-methylnaphthalene and glacial acetic acid.

-

To this solution, add paraformaldehyde and the Lewis acid catalyst.

-

Begin vigorous stirring and gently heat the mixture to 60-70°C.

-

Slowly add concentrated hydrochloric acid through the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the mixture at 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, 10% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Section 5: Role in Drug Development: The Terbinafine Case Study

The primary relevance of this compound in the pharmaceutical industry is its status as a known impurity in the antifungal drug Terbinafine. It is officially listed as "Terbinafine EP Impurity D".[3]

The synthesis of Terbinafine often involves N-methyl-1-naphthalenemethanamine as a key intermediate. This intermediate is typically prepared from 1-chloromethylnaphthalene. If the starting naphthalene material is contaminated with 1-methylnaphthalene, the subsequent chloromethylation step can produce this compound alongside the desired 1-chloromethylnaphthalene. This impurity can then be carried through the synthetic sequence, ultimately leading to the formation of 4-methylterbinafine (Terbinafine Impurity D).

The control of such impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies like the FDA and EMA. The presence of impurities can affect the drug's safety, efficacy, and stability. Therefore, drug manufacturers must:

-

Understand the origin of potential impurities.

-

Develop analytical methods to detect and quantify them.

-

Establish acceptable limits for these impurities in the final drug product.

The availability of pure this compound as a reference standard is crucial for the validation of these analytical methods.[6]

Caption: Formation of Terbinafine Impurity D.

Section 6: Safety and Handling

Detailed toxicological data for this compound is not widely available. However, based on its structure and the data for the closely related compound, 1-chloromethylnaphthalene, it should be handled with care.

1-Chloromethylnaphthalene is classified as harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[12] It is also a lachrymator (a substance that irritates the eyes and causes tears).[12]

Therefore, when handling this compound, the following precautions should be taken:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Section 7: References

-

Pharmaffiliates. 1-(Chloromethyl)-4-methylnaphthalene. [Link]

-

NIST. This compound. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. (2025) 15(3), 1415-1424.

-

Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Pharmaffiliates. Terbinafine and its Impurities. [Link]

-

Wikipedia. Quelet reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Reaction Mechanisms of 1-Chloromethyl Naphthalene. [Link]

-

Journal of the Chemical Society C: Organic. The chlorination of 1-methylnaphthalene by molecular chlorine. (1970).

-

Organic Syntheses. Naphthalene, 1-chloromethyl-. [Link]

-

SynZeal. Terbinafine EP Impurity A. [Link]

-

SynZeal. Terbinafine EP Impurity D HCl. [Link]

-

Axios Research. Terbinafine EP Impurity D. [Link]

-

Chemsrc. Naphthalene,1-(chloromethyl)-4-methyl. [Link]

-

Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

Pearson+. Electrophilic aromatic substitution usually occurs at the 1-position.... [Link]

-

Journal of Chemical Health Risks. Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. [Link]

Sources

- 1. Quelet reaction - Wikipedia [en.wikipedia.org]

- 2. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terbinafine EP Impurity D HCl | 877265-33-3 | SynZeal [synzeal.com]

- 4. jchr.org [jchr.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

- 11. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A-Z Guide to 1-Chloromethyl-4-methylnaphthalene: Safety and Handling Protocols

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 1-Chloromethyl-4-methylnaphthalene (CAS No. 1567-27-7), a reactive aromatic hydrocarbon utilized in complex organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. By integrating physicochemical data, toxicological insights, and a hierarchical approach to risk mitigation, this guide serves as a critical resource for ensuring personnel safety and experimental integrity. Detailed protocols for handling, storage, emergency response, and waste disposal are provided, underpinned by authoritative references and visual aids to facilitate comprehension and adherence.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted naphthalene derivative. Its structure, featuring a reactive chloromethyl group attached to a naphthalene core, defines its utility in synthesis as well as its inherent hazards. The primary risks associated with this compound stem from its corrosive nature, toxicity, and lachrymatory properties.

1.1: Physicochemical Properties

A thorough understanding of a chemical's physical properties is the foundation of safe handling. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment (PPE).

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Cl | [1] |

| Molecular Weight | 176.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 27-30 °C | [1] |

| Boiling Point | 167 - 169 °C at 33 hPa | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Density | 1.18 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water. | [3] |